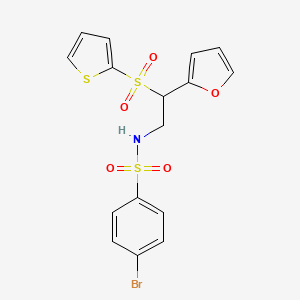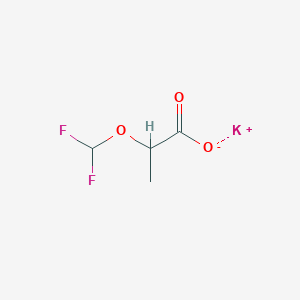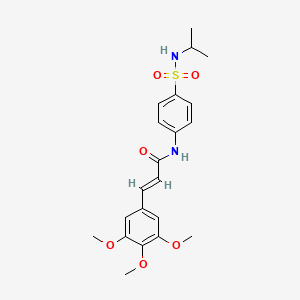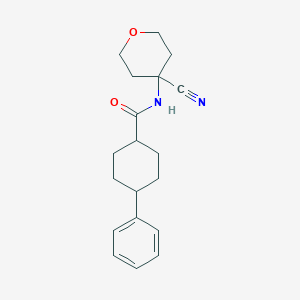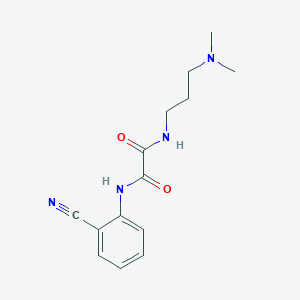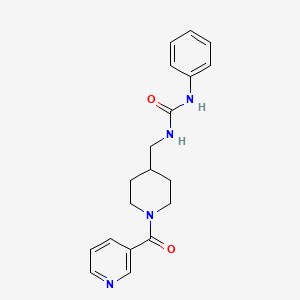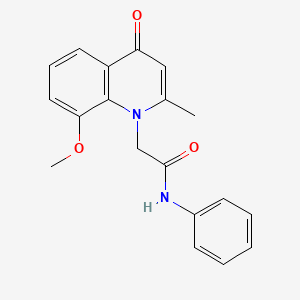
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule characterized by a quinoline backbone with substitutions at various positions. Known for its potential biological activities, this compound is a subject of interest in medicinal chemistry, particularly for its role in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized using the Skraup synthesis or other classical methods involving the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitric acid.
Substitution Reactions: : Methoxy and methyl groups are introduced via electrophilic substitution reactions.
Amide Formation: : The final step involves the formation of the acetamide moiety through the reaction of the quinoline derivative with an appropriate acylating agent such as acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods:
Industrial production might leverage continuous flow processes to enhance reaction efficiency and yield. This involves the use of automated synthesis equipment that allows for precise control of reaction conditions, scaling up the production while maintaining quality and consistency.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation at various sites, potentially forming quinolinone derivatives.
Reduction: : Reduction reactions could reduce carbonyl groups to alcohols.
Substitution: : The presence of methoxy and acetamide groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: : Employs agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various halogenating agents or alkylating agents can be used depending on the desired substitution.
Major Products:
Quinolinone derivatives through oxidation.
Alcohol derivatives through reduction.
Varied substituted quinolines through nucleophilic or electrophilic substitution reactions.
科学的研究の応用
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several key applications in scientific research:
Chemistry: : As an intermediate in organic synthesis and reaction mechanism studies.
Biology: : In cell biology for studying cellular uptake and molecular binding interactions.
Medicine: : Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure allowing for diverse biological activities.
Industry: : Utilized in the formulation of certain specialty chemicals and materials, leveraging its specific physicochemical properties.
作用機序
This compound exerts its effects primarily through interactions with cellular proteins and enzymes. Its mechanism involves:
Molecular Targets: : Binding to specific proteins or receptors, altering their function.
Pathways: : Modulation of signaling pathways, potentially inhibiting or activating various cellular processes. By binding to targets like kinases or other enzymes, it can influence pathways related to cell growth, apoptosis, or immune responses.
類似化合物との比較
2-quinolinone derivatives: : Similar backbone with varying functional groups.
4-oxoquinoline derivatives: : Differ in substituent placement and specific functional groups.
Uniqueness:
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide stands out due to its specific combination of methoxy, methyl, and acetamide groups, providing a unique profile in terms of reactivity and biological activity compared to other quinoline derivatives.
Well, that's a dive into the fascinating world of chemistry. What's the most intriguing aspect for you?
特性
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-16(22)15-9-6-10-17(24-2)19(15)21(13)12-18(23)20-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBZLKUSJVVIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)
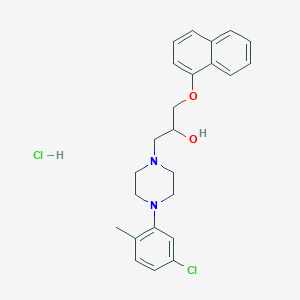
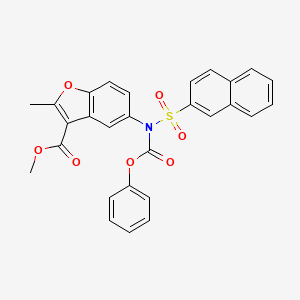
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
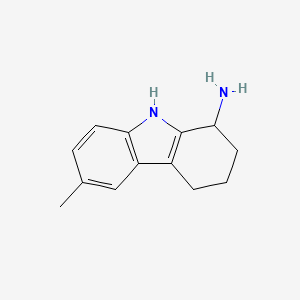
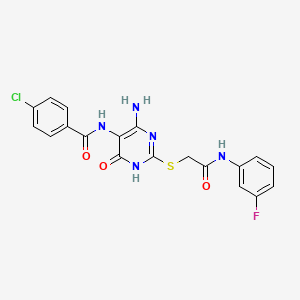
![N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2826921.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2826925.png)
